molecular formula C12H19N3O3 B10919331 4-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid

4-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid

Cat. No.: B10919331
M. Wt: 253.30 g/mol
InChI Key: MTYFOSXOMIBWMA-UHFFFAOYSA-N
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Description

4-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid is a complex organic compound that features a pyrazole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of 1,3,5-trimethyl-1H-pyrazole with methylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with succinic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the butanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives or esters.

Scientific Research Applications

4-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit enzyme function or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    4-oxobutanoic acid: A related compound with a similar butanoic acid moiety.

    N-methylpyrazole: Another pyrazole derivative with a methyl group attached to the nitrogen atom.

Uniqueness

4-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid is unique due to the combination of the pyrazole ring and the butanoic acid moiety, which imparts specific chemical and biological properties

Properties

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

4-[methyl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C12H19N3O3/c1-8-10(9(2)15(4)13-8)7-14(3)11(16)5-6-12(17)18/h5-7H2,1-4H3,(H,17,18)

InChI Key

MTYFOSXOMIBWMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)C(=O)CCC(=O)O

Origin of Product

United States

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